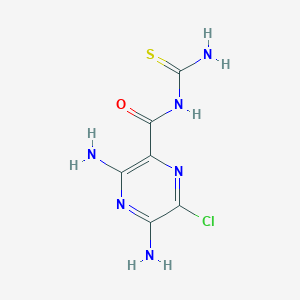

3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide

Übersicht

Beschreibung

3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide: is a heterocyclic compound with the molecular formula C₆H₇ClN₆OS and a molecular weight of 246.68 g/mol . This compound is primarily used as a synthetic building block in various chemical reactions and has applications in scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide typically involves the reaction of 3,5-diamino-6-chloropyrazine-2-carboxylic acid with thiourea under controlled conditions . The reaction is usually carried out in an inert atmosphere and at low temperatures to ensure the stability of the compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield . The compound is often stored in dark places and under inert atmospheres to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro positions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, and halides.

Major Products:

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced amines.

Substitution: Formation of substituted pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Common Synthetic Routes:

- Reactants : 3,5-diamino-6-chloropyrazine-2-carboxylic acid and thiourea.

- Conditions : Controlled temperature and pH to optimize yield.

Pharmacological Research

The compound has been investigated for its potential as a drug candidate, particularly as an epithelial sodium channel (ENaC) blocker. It shows promise in treating conditions like cystic fibrosis by improving mucociliary clearance (MC) through enhanced airway surface liquid (ASL) expansion .

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial activity. Its structural attributes allow it to interact with biological membranes, potentially leading to cell membrane disruption in pathogenic organisms.

Cancer Research

Studies have explored the anticancer properties of this compound, focusing on its ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Case Study 1: Epithelial Sodium Channel Blockade

A study evaluated the compound's effectiveness compared to amiloride, a known ENaC blocker. Results indicated that 3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide was significantly more potent—60 to 100 times more effective at increasing mucociliary clearance in vitro and in vivo settings .

Table 1: Comparison of Potency Between Compounds

| Compound | Potency (fold increase) | Duration of Action | Reversibility |

|---|---|---|---|

| Amiloride | 1 | Short | High |

| This compound | 60-100 | Longer | Low |

Case Study 2: Antimicrobial Activity

In vitro studies demonstrated that the compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism involved disruption of bacterial cell membranes, leading to increased permeability and cell death.

Wirkmechanismus

The mechanism of action of 3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to interact with nucleic acids and proteins .

Vergleich Mit ähnlichen Verbindungen

- 3,5-Diamino-6-chloropyrazine-2-carboxylic acid

- 3,5-Diamino-N-(aminothioxomethyl)-6-chloropyrazinecarboxamide

- 1-(3,5-Diamino-6-chloropyrazine-2-carbonyl)-thiourea

Uniqueness: 3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide is unique due to its specific substitution pattern and the presence of both amino and carbamothioyl groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable building block in synthetic chemistry.

Biologische Aktivität

3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide is a compound of significant interest in pharmacology, particularly for its potential applications in treating various airway diseases by acting as an epithelial sodium channel (ENaC) blocker. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a pyrazine ring, amino groups, and a carbamothioyl moiety. Its chemical formula is CHClNOS, and it possesses distinct physicochemical properties that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 216.70 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

| Log P | Not available |

This compound functions primarily as an ENaC blocker. This mechanism is crucial for enhancing mucociliary clearance in airway epithelial cells, making it a candidate for treating conditions like cystic fibrosis (CF) and chronic obstructive pulmonary disease (COPD) .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly enhances airway surface liquid (ASL) height and mucociliary clearance compared to standard treatments like amiloride. For instance, compound 552-02, a derivative of this compound, was shown to be 60 to 100 times more potent than amiloride .

Table 2: Comparative Potency of ENaC Blockers

| Compound | Potency (fold increase over Amiloride) | Duration of Action |

|---|---|---|

| Amiloride | 1 | Short |

| 552-02 | 60-100 | Moderate |

In Vivo Studies

In vivo experiments conducted on animal models have corroborated the efficacy observed in vitro. For example, studies involving aerosolized delivery of the compound showed significant improvements in mucociliary function and ASL expansion over extended periods .

Case Studies

Several case studies have highlighted the clinical implications of using ENaC blockers like this compound. In one notable study involving cystic fibrosis patients, the administration of aerosolized formulations resulted in improved lung function metrics and reduced hospitalizations due to respiratory complications .

Safety and Toxicology

Toxicological assessments of this compound have indicated a favorable safety profile at therapeutic doses. However, further long-term studies are necessary to fully understand its safety parameters.

Eigenschaften

IUPAC Name |

3,5-diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN6OS/c7-2-4(9)12-3(8)1(11-2)5(14)13-6(10)15/h(H4,8,9,12)(H3,10,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULENEAJYRCAGBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.